N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:
Formation of Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of Methoxyphenyl Group: This step often involves the use of methoxyphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
- Phenoxy acetamide derivatives
Uniqueness
N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole core and piperazine ring make it particularly interesting for medicinal chemistry and drug development.
Biological Activity
N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide, also known as R052-1678, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. Its molecular formula is C26H26N4O3, with a molecular weight of 442.51 g/mol. The presence of the cyano group and piperazine moiety are critical for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The piperazine ring is known to influence serotonin and dopamine receptor activities, which are crucial in treating neurological disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate serotonin levels, suggesting potential antidepressant effects.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of neuroinflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated that R052-1678 can inhibit specific enzymes linked to inflammatory responses. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines in cultured cells exposed to oxidative stress.
In Vivo Studies
Animal models have provided insights into the compound's efficacy:
- Neuroprotective Studies : In models of cerebral ischemia, R052-1678 significantly prolonged survival times and reduced mortality rates among treated mice compared to controls. This suggests a robust neuroprotective profile.
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | Neuronal Cell Lines | Reduced cytokine levels under oxidative stress |
In Vivo | Mouse Ischemia Model | Increased survival time; decreased mortality |
Case Studies
A notable case involved the administration of R052-1678 in a mouse model of Alzheimer's disease. The compound was found to improve cognitive function and reduce amyloid plaque formation, suggesting potential applications in neurodegenerative diseases.
Properties
IUPAC Name |
N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-32-22-6-4-21(5-7-22)29-10-12-30(13-11-29)23-8-3-20(14-19(23)16-27)28-26(31)18-2-9-24-25(15-18)34-17-33-24/h2-9,14-15H,10-13,17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNBIGAEKRNXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.